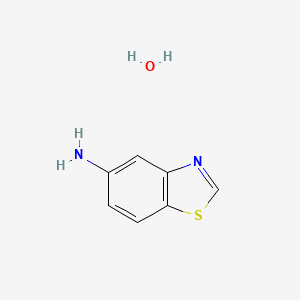

1,3-Benzothiazol-5-amine hydrate

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry Research

The journey into the world of benzothiazole chemistry began in the late 19th century. mdpi.com Since its initial discovery, the benzothiazole ring system has become a cornerstone in heterocyclic chemistry, leading to the synthesis of a vast number of derivatives. molcore.comchemsrc.com Over the past few decades, research has intensified, focusing on the diverse biological activities of these compounds, which has spurred the development of new synthetic methodologies. bldpharm.comnih.gov Modern approaches often emphasize green chemistry principles, utilizing efficient one-pot syntheses and environmentally benign catalysts to construct the benzothiazole scaffold. organic-chemistry.org The development of various synthetic routes, including the condensation of 2-aminothiophenols with various reagents and the cyclization of thioamides, has been a significant area of investigation. mdpi.com This continuous evolution has established benzothiazole and its derivatives as privileged scaffolds in medicinal chemistry. eurekaselect.comresearchgate.net

Significance of 1,3-Benzothiazol-5-amine (B72588) as a Core Scaffold in Synthetic Organic Chemistry

1,3-Benzothiazol-5-amine serves as a crucial building block in the synthesis of a wide array of organic molecules. cymitquimica.comnih.gov Its utility stems from the reactive amino group and the heterocyclic ring system, which can be readily functionalized. iajesm.in This compound is a key intermediate in the production of various pharmaceuticals, dyes, and materials. cymitquimica.com

In the realm of medicinal chemistry, the 5-aminobenzothiazole scaffold is particularly noteworthy. It has been incorporated into the structure of DNA gyrase B inhibitors, which have shown activity against a range of pathogenic bacteria, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The synthesis of derivatives from this scaffold has been explored for developing novel antibacterial agents. nih.gov Furthermore, the benzothiazole core, in general, is a feature of many compounds investigated for their potential as anticancer, anti-inflammatory, and antifungal agents. bldpharm.comeurekaselect.com The ability to modify the structure at the 5-position allows for the fine-tuning of physicochemical properties and biological activity. nih.gov For instance, derivatives of 2-aminobenzothiazole (B30445) have been synthesized and evaluated for their anticancer properties by targeting various enzymes and signaling pathways. nih.gov

Conceptual Framework of Hydrates in Organic Compounds and their Relevance to 1,3-Benzothiazol-5-amine Derivatives

Hydrates are crystalline compounds that incorporate water molecules into their lattice structure in a stoichiometric or non-stoichiometric manner. nih.gov The formation of hydrates is a common phenomenon for many organic molecules and can be influenced by factors such as the presence of hydrogen bond donors and acceptors in the molecule, temperature, and relative humidity. frontiersin.org In organic hydrates, water molecules can be an integral part of the crystal packing, often forming hydrogen-bonded networks with the host molecule. mdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8N2OS |

|---|---|

Molecular Weight |

168.22 g/mol |

IUPAC Name |

1,3-benzothiazol-5-amine;hydrate |

InChI |

InChI=1S/C7H6N2S.H2O/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H2 |

InChI Key |

WANIZFPHYSFJLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CS2.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Benzothiazol 5 Amine and Its Derivatives

Strategies for the Preparation of 1,3-Benzothiazol-5-amine (B72588)

The construction of the benzothiazole (B30560) core is most commonly achieved through the condensation of a 2-aminothiophenol (B119425) with a variety of functional groups, including aldehydes, carboxylic acids, and acid chlorides. bohrium.commdpi.com These reactions form the thiazole (B1198619) ring fused to the benzene (B151609) ring of the aminothiophenol precursor.

A prominent strategy for synthesizing substituted 2-aminobenzothiazoles, which can be precursors to compounds like 1,3-Benzothiazol-5-amine, is the Hugershoff reaction. This involves the cyclization of phenylthioureas. However, this method can lead to mixtures of isomers when using meta-substituted anilines. google.com

An alternative and industrially relevant route involves starting with more accessible materials. For instance, 2-amino-5-nitrobenzothiazole can be prepared from 2,4-dinitrochlorobenzene by reaction with thiourea (B124793) in a solvent like pyridine (B92270) or sulpholane. google.com The resulting 2-amino-5-nitrobenzothiazole can then be subjected to standard reduction conditions to convert the nitro group to an amine, yielding 1,3-Benzothiazol-5-amine. Another approach involves the reduction of nitro-benzo mdpi.comnih.govtandfonline.comthiadiazoles with iron powder in ethanol (B145695) and hydrochloric acid, which can yield a mixture of amino-benzothiadiazole isomers, including the 5-amino derivative. chemicalbook.com

The general synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminobenzenethiol with aldehydes or carboxylic acids. tandfonline.com Traditional methods may require harsh conditions, but newer techniques aim for milder and more efficient processes. bohrium.comtandfonline.com

Synthetic Routes Involving Hydrate-Containing Reagents

The deliberate use of hydrate-containing reagents can be a key strategy in the synthesis and derivatization of complex molecules. Water molecules within a hydrate (B1144303) can influence reactivity, solubility, and crystal structure.

Hydrazine (B178648) hydrate (N₂H₄·H₂O) is a widely used reagent for introducing a reactive hydrazinyl group onto heterocyclic scaffolds, including benzothiazoles. The amino group of 2-aminobenzothiazoles can be converted to a hydrazino group through reaction with hydrazine hydrate. For example, 2-amino-6-methylbenzothiazole (B160888) is refluxed with hydrazine hydrate in ethylene (B1197577) glycol to produce 2-hydrazino-6-methylbenzothiazole. nih.gov Similarly, 2-hydrazinobenzothiazole (B1674376) can be prepared by refluxing 2-mercaptobenzothiazole (B37678) with hydrazine hydrate in ethanol, where the hydrazine displaces the mercapto group. mdpi.comresearchgate.net

This hydrazinyl functional group is a versatile synthetic handle. It readily reacts with aldehydes and ketones to form hydrazones, creating a diverse library of new derivatives. nih.govmdpi.com For instance, 2-hydrazinobenzothiazole has been reacted with various heterocyclic aldehydes to produce novel benzothiazole-hydrazone derivatives. nih.gov These reactions demonstrate how a hydrate-containing reagent is pivotal in the functionalization and diversification of the benzothiazole core structure.

Table 1: Examples of Derivatization Reactions Using Hydrazine Hydrate

| Starting Material | Reagent | Product | Reference |

| 2-Amino-6-methylbenzothiazole | Hydrazine Hydrate | 2-Hydrazino-6-methylbenzothiazole | nih.gov |

| 2-Mercaptobenzothiazole | Hydrazine Hydrate | 2-Hydrazinobenzothiazole | mdpi.comresearchgate.net |

| O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate | Hydrazine Hydrate | S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate | nih.gov |

| 2-Aminobenzothiazoles | Hydrazine Hydrate | 2-Hydrazinobenzothiazoles | mdpi.com |

The formation of a specific hydrate, such as 1,3-Benzothiazol-5-amine hydrate, is a crystallization challenge that requires precise control over experimental conditions. Pharmaceutical hydrates can exist as stoichiometric forms, with a fixed number of water molecules in the crystal lattice, or non-stoichiometric forms, where the water content can vary. nih.gov The stability of a hydrate versus its anhydrous form is dependent on factors like temperature, pressure, and relative humidity. nih.gov

Controlling the crystallization process is crucial. High-throughput screening of various solvents can help identify conditions that favor the formation of a desired hydrate over an anhydrous form or other solvates. researchgate.net For some organic salts, the presence of excess water can preferentially lead to a hydrated crystal phase. researchgate.net However, in other cases, dehydrating agents may be necessary to obtain a specific crystalline form. researchgate.net The choice of solvent is critical, as it influences solubility and can participate in the crystal structure. researchgate.net Techniques like single-crystal X-ray diffraction (SCXRD) are essential for definitively determining the crystal structure and confirming the positions of water molecules within the lattice of a hydrate. nih.gov

Catalytic Approaches in Benzothiazole Synthesis

The synthesis of the benzothiazole ring has been significantly advanced by a wide array of catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance. nih.govorganic-chemistry.org Transition metal catalysts, particularly those based on copper and palladium, are widely employed. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Palladium on carbon (Pd/C) has been used for the ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Beyond transition metals, other catalytic systems have emerged. Samarium triflate has been reported as a reusable acid catalyst for the synthesis of benzothiazoles in aqueous media. organic-chemistry.org In the realm of green chemistry, metal-free catalysts are gaining prominence. Inexpensive and reusable graphitic carbon nitride (g-C3N4) has been shown to catalyze the synthesis of benzothiazoles under visible-light irradiation at room temperature. organic-chemistry.org

Table 2: Selected Catalytic Methods for Benzothiazole Synthesis

| Catalyst | Reactants | Key Features | Reference |

| Copper | 2-Aminobenzenethiols and Nitriles | Efficient, wide nitrile scope | organic-chemistry.org |

| Pd/C | o-Iodothiobenzanilide derivatives | Ligand-free, room temperature | organic-chemistry.org |

| Samarium Triflate | o-Amino(thio)phenols and Aldehydes | Reusable, aqueous medium | organic-chemistry.org |

| Graphitic Carbon Nitride (g-C3N4) | Thioanilides | Metal-free, visible light, room temp. | organic-chemistry.org |

| RuCl₃ | N-arylthioureas | Intramolecular oxidative coupling | mdpi.com |

Green Chemistry Principles Applied to Benzothiazole Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, are increasingly being applied to the synthesis of benzothiazoles. airo.co.in This includes the use of environmentally benign solvents like water or ethanol, employing reusable catalysts, and developing one-pot reactions to minimize waste and improve atom economy. airo.co.inorgchemres.orgresearchgate.net The use of catalysts like copper sulfate (B86663) in aqueous media exemplifies a greener approach to synthesizing benzothiazole-2-thiol derivatives. orgchemres.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for benzothiazole synthesis. nih.govnih.govscielo.br By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes. nih.govscielo.br This rapid heating can also lead to cleaner reactions and significantly higher product yields. nih.gov

For example, the synthesis of various 2-substituted benzimidazole, benzothiazole, and indole (B1671886) derivatives showed a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield when using microwave irradiation compared to conventional heating. nih.gov Similarly, in the synthesis of hydroxy-substituted phenyl benzothiazoles, the microwave method reduced the reaction time by a factor of about 25 and increased the product yield by 12% to 20% compared to conventional methods under an argon atmosphere. scielo.br These findings underscore the efficiency and environmental benefits of applying microwave technology to the synthesis of benzothiazole derivatives. nih.govscielo.br

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles

| Synthesis Method | Reaction Time | Yield Increase (Microwave vs. Conventional) | Reference |

| Conventional Heating | 2 to 8 hours | - | nih.gov |

| Microwave Irradiation | 3 to 10 minutes | 3% to 113% | nih.gov |

| Conventional (Argon atm.) | ~25x longer than MW | - | scielo.br |

| Microwave Irradiation | Minutes | 12% to 20% | scielo.br |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry for the assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. researchgate.net These reactions are particularly valuable for constructing heterocyclic scaffolds like benzothiazoles, as they minimize waste, reduce reaction times, and simplify purification processes compared to traditional multi-step syntheses. nih.gov The strategy involves the sequential formation of multiple chemical bonds without isolating intermediate products, leading to a significant increase in molecular complexity in a single step. researchgate.netnih.gov

A notable application of this methodology is in the diversity-oriented synthesis of annulated benzothiazoloquinazolines. Researchers have developed a one-pot, three-component reaction involving substituted 2-aminobenzothiazoles, α-tetralone, and various aromatic or heteroaromatic aldehydes. nih.gov This reaction, typically conducted in ethanol with a catalytic amount of triethylamine, provides a straightforward route to complex fused heterocyclic systems. nih.gov The process demonstrates the power of MCRs to generate structurally diverse libraries of compounds with potential pharmacological relevance. nih.gov

Another significant example is the three-component one-pot classical Biginelli reaction used to synthesize novel benzothiazolylpyrimidine-5-carboxamide derivatives. nih.govrsc.org This reaction involves the condensation of a benzothiazolyloxobutanamide, a substituted aromatic benzaldehyde, and thiourea. nih.govrsc.org Such approaches are instrumental in drug discovery, enabling the efficient creation of new chemical entities for biological screening. nih.gov

Furthermore, MCRs have been employed to synthesize pyrazolyl-pyrazoline derivatives of benzothiazole. In a one-pot procedure under sonication, substituted aldehydes and 2-acetyl pyrrole (B145914) or 2-acetyl-1,3-thiazole are reacted in the presence of sodium hydroxide, followed by cyclization with 1,3-benzothiazol-2-ylhydrazine to yield the target molecules. nih.gov

The following tables summarize key research findings on the one-pot multicomponent synthesis of 1,3-benzothiazole derivatives.

Table 1: Synthesis of Annulated Benzothiazoloquinazolines via One-Pot Three-Component Reaction nih.gov

| 2-Aminobenzothiazole (B30445) Substituent | Aldehyde | Catalyst | Solvent | Product Structure |

| H | Benzaldehyde | Triethylamine | Ethanol | 7-phenyl-5,6-dihydrobenzo[h]benzothiazolo[2,3-b]quinazoline |

| 6-Methyl | 4-Chlorobenzaldehyde | Triethylamine | Ethanol | 7-(4-chlorophenyl)-10-methyl-5,6-dihydrobenzo[h]benzothiazolo[2,3-b]quinazoline |

| 6-Methoxy | 4-Methoxybenzaldehyde | Triethylamine | Ethanol | 10-methoxy-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]benzothiazolo[2,3-b]quinazoline |

| 6-Chloro | Thiophene-2-carbaldehyde | Triethylamine | Ethanol | 10-chloro-7-(thiophen-2-yl)-5,6-dihydrobenzo[h]benzothiazolo[2,3-b]quinazoline |

Table 2: Synthesis of Benzothiazole Derivatives via Biginelli and Related Multicomponent Reactions nih.govrsc.org

| Reaction Type | Benzothiazole Precursor | Other Reactants | Conditions | Product Class |

| Biginelli Reaction | Benzothiazolyloxobutanamide | Aromatic benzaldehydes, Thiourea | Not specified | Benzothiazolylpyrimidine-5-carboxamides |

| Pyrazoline Synthesis | 1,3-Benzothiazol-2-ylhydrazine | Substituted aldehydes, 2-Acetyl pyrrole/thiazole | Sodium hydroxide, Ethanol, Sonication | Pyrazolyl-pyrazoline derivatives of benzothiazole |

These examples underscore the versatility and efficiency of one-pot multicomponent strategies in expanding the chemical space of 1,3-benzothiazole derivatives, providing rapid access to complex molecules from simple, readily available starting materials.

Elucidation of Reaction Mechanisms and Pathways in 1,3 Benzothiazol 5 Amine Transformations

Mechanistic Studies of Functional Group Interconversions on the Benzothiazole (B30560) Core

The benzothiazole ring system, an amalgamation of a benzene (B151609) and a thiazole (B1198619) ring, possesses a unique electronic structure that dictates its reactivity. The electron-rich nitrogen and sulfur heteroatoms influence the aromatic system, making it susceptible to various transformations.

Functional group interconversions on the benzothiazole core often involve the manipulation of substituents on the benzene ring. For instance, nitro-derivatives of benzothiazoles can be synthesized and subsequently reduced to the corresponding amino compounds. A common synthetic route involves the nitration of a benzothiazole precursor, followed by reduction of the nitro group to an amine using reagents like iron powder in the presence of an acid. chemicalbook.com This transformation proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation steps, ultimately yielding the amine.

Another key functional group interconversion is the acylation of the amino group on the benzothiazole ring. This reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. acs.org The reaction of 2-aminobenzothiazole (B30445) with various α-halogenoketones in the presence of carbon disulfide or arylisothiocyanates leads to the formation of functionalized bis-thiazolo derivatives. nih.gov The proposed mechanism involves the initial addition of carbon disulfide to the 2-aminobenzothiazole, followed by acylation, enolization of the intermediate, and subsequent cyclization with dehydration. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of isomer interconversions in related heterocyclic systems like 2-amino-5-mercapto-1,3,4-thiadiazole. These computational approaches help in understanding the relative stabilities of isomers and the energy barriers for their interconversion, providing insights that can be extrapolated to the benzothiazole system. pku.edu.cn

Reaction Dynamics of Amine Functionality in 1,3-Benzothiazol-5-amine (B72588)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and has been applied to heteroaromatic amines. nih.gov While challenging, the coupling of heteroaromatic amines with aryl halides can be achieved with carefully selected catalyst systems, often requiring bulky N-heterocyclic carbene (NHC) ligands to achieve high yields and prevent the formation of N,N-diarylated byproducts. nih.gov

The amine functionality can also direct further electrophilic substitution on the aromatic ring. The position of the amino group influences the regioselectivity of these reactions. For example, in the Herz reaction, which involves the reaction of an aniline (B41778) with disulfur (B1233692) dichloride, chlorination often occurs at the position para to the amine group. mdpi.com

Furthermore, the amine group can participate in intramolecular hydrogen bonding, which can significantly affect the molecule's photophysical properties. In derivatives like 2-(2'-aminophenyl)benzothiazole, excited-state intramolecular proton transfer (ESIPT) can occur. researchgate.net Theoretical studies have shown that substituting the amine's hydrogen with a strong electron-withdrawing group can facilitate the ESIPT process by strengthening the intramolecular hydrogen bond. researchgate.net

A series of benzothiazole amide derivatives have been synthesized through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole and various cinnamic acid compounds. rsc.org This reaction highlights the nucleophilic nature of the amine group in attacking the activated carbonyl of the cinnamic acid derivatives. rsc.org

Nucleophilic Addition and Cyclization Mechanisms in Benzothiazole Annulation

The synthesis of the benzothiazole ring itself often involves a key nucleophilic addition and subsequent cyclization, a process known as benzothiazole annulation. A classic and widely used method is the condensation of a 2-aminothiophenol (B119425) with an aldehyde or a carboxylic acid derivative.

In the reaction with aldehydes, the mechanism typically begins with the nucleophilic attack of the amine group of the 2-aminothiophenol on the carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine). The crucial step is the intramolecular nucleophilic attack of the thiol sulfur atom on the imine carbon, leading to the formation of a thiazoline (B8809763) ring intermediate. Subsequent oxidation (dehydrogenation) of the thiazoline ring yields the final aromatic benzothiazole product. nih.govmdpi.com Various catalysts and oxidizing agents can be employed to facilitate this process, including hydrogen peroxide/hydrochloric acid mixtures and visible light in the presence of a photosensitizer. nih.govmdpi.com

Recent mechanistic investigations have revealed that in some visible-light-mediated syntheses, an in situ-generated disulfide from 2-aminothiophenol can act as a photosensitizer. nih.gov This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anion, which are the key oxidants for the dehydrogenation step. nih.gov

The reaction can also be catalyzed by ammonium (B1175870) chloride in a methanol-water mixture. mdpi.com Mechanistic studies suggest that the ammonium ion activates the aldehyde through hydrogen bonding, making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol. mdpi.com

| Reactants | Catalyst/Conditions | Key Mechanistic Steps | Product |

| 2-Aminothiophenol, Aldehyde | H₂O₂/HCl, Ethanol (B145695), RT | Nucleophilic attack of amine, imine formation, intramolecular cyclization, oxidation | 2-Substituted Benzothiazole |

| 2-Aminothiophenol, Aldehyde | Visible light, Photosensitizer | Formation of photosensitizing disulfide, generation of singlet oxygen, dehydrogenation | 2-Substituted Benzothiazole |

| 2-Aminothiophenol, Aldehyde | NH₄Cl, Methanol/Water, RT | Activation of aldehyde via hydrogen bonding, nucleophilic attack, cyclization | 2-Substituted Benzothiazole |

| o-Iodothioanilides | KOtBu, Phenanthroline | Intramolecular C-S cross-coupling | 2-Substituted Benzothiazoles |

Role of Water Molecules in Reaction Kinetics and Equilibrium

Once considered merely an inert solvent, water is now recognized as an active participant in many organic reactions, influencing both kinetics and equilibrium. In the context of benzothiazole synthesis, water plays a pivotal role.

Recent studies have demonstrated that water can dramatically accelerate the formation of benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature, without the need for strong acids or metal catalysts. ru.nl Computational studies using DFT Molecular Dynamics simulations have provided a detailed understanding of water's catalytic role. ru.nl It is proposed that water facilitates the reaction through a Grotthuss-like proton-shuttling mechanism, effectively lowering the activation energy barriers for both the initial nucleophilic attack of the thiol and the final elimination of a water molecule. ru.nl The extended hydrogen-bond network of bulk water is crucial for this catalytic effect, significantly reducing the reaction barriers compared to aprotic environments. ru.nl

Experimental evidence supports these computational findings. The reaction rate for benzothiazole formation is significantly higher in water compared to methanol, another protic solvent. ru.nl This highlights the unique ability of water to promote these reactions.

In enzymatic reactions involving transformations analogous to those seen with benzothiazoles, water molecules are also essential. For instance, in the reaction mechanism of Protein O-fucosyltransferase 2, water molecules are crucial for facilitating the release of the leaving group and enabling proton transfer, demonstrating their importance not just in ligand recognition but also in the catalytic process itself. nih.gov

| Reaction System | Role of Water | Effect on Kinetics/Equilibrium |

| Formation of benzothiazoles from N-acyl 1,2-aminothiophenols | Acts as a catalyst via a Grotthuss-like proton shuttle. | Dramatically reduces reaction barriers and increases reaction rates compared to aprotic solvents. ru.nl |

| General acid-base reactions | Can act as both a Brønsted-Lowry acid and base. libretexts.org | Influences the position of equilibrium in acid-base reactions. |

| Protein O-fucosyltransferase 2 catalysis | Facilitates the release of the leaving group and proton transfer. nih.gov | Essential for the catalytic activity of the enzyme. |

Sophisticated Spectroscopic and Analytical Characterization of 1,3 Benzothiazol 5 Amine Hydrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1,3-benzothiazol-5-amine (B72588) hydrate (B1144303) and its derivatives. This non-destructive technique provides granular information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for determining the carbon-hydrogen framework of benzothiazole (B30560) derivatives.

In the ¹H NMR spectra of benzothiazole derivatives, the protons on the benzothiazole ring typically appear in the aromatic region. For instance, in some derivatives, the signals for H-4 and H-7 are found in the range of δ 7.88–8.78 ppm, while H-5 and H-6 protons resonate between δ 7.30–7.60 ppm. nih.gov For non-substituted benzothiazole structures, characteristic signals include a hydrogen triplet (δ 7.31–7.33 ppm), a hydrogen multiplet (δ 7.42–7.46 ppm), and two hydrogen doublets (δ 7.76–7.78 and 7.99–8.01 ppm). nih.gov The chemical shifts can be influenced by the presence of various substituents. For example, the protons of a 1,4-disubstituted benzene (B151609) ring attached to the benzothiazole core may appear as an AB system. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms within the benzothiazole ring system exhibit characteristic chemical shifts. For example, the C=O group in certain derivatives shows a signal around 166 ppm. nih.gov The specific chemical shifts of the benzothiazole carbons are influenced by the substitution pattern on the ring.

A representative dataset for a benzothiazole derivative is presented below:

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Ar-H | 7.10-8.78 nih.govnih.gov | C=O | ~166 nih.gov |

| -NH | ~5.15 frontiersin.org | Thiazole-C | ~167.5 frontiersin.org |

| -CH₂- | ~4.65 frontiersin.org | Benzothiazole-C | ~151.0, ~131.8 frontiersin.org |

| -OCH₃ | ~3.75 frontiersin.org | Ph-C | 161.3-99.1 frontiersin.org |

| -CH₃ | ~55.5 frontiersin.org | ||

| -CH₂- | ~49.5 frontiersin.org |

This table is illustrative and specific chemical shifts can vary based on the exact derivative and solvent used.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed. These techniques are crucial for confirming the proposed structures of complex benzothiazole derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

The use of these 2D NMR techniques provides a complete and detailed picture of the molecular architecture of 1,3-benzothiazol-5-amine derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1,3-benzothiazol-5-amine hydrate and its derivatives, HRMS provides an accurate mass measurement, which is used to confirm the molecular formula. ias.ac.in This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus offering a high degree of confidence in the compound's identity. The measured mass is compared to the calculated mass for the proposed formula, with a close match confirming the composition. ias.ac.in For instance, the ESI-MS spectrum of a derivative might show a peak at [M+H]⁺, confirming its molecular weight. frontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the FTIR spectrum reveals characteristic vibrational frequencies.

Key vibrational bands include:

N-H stretching: The amino group (NH₂) typically shows stretching vibrations in the region of 3100–3300 cm⁻¹.

C=N stretching: The imine group within the thiazole (B1198619) ring exhibits a characteristic stretch.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond in the thiazole ring also has a characteristic vibration.

O-H stretching: For the hydrate form, a broad absorption band corresponding to the stretching of the water molecule's O-H bonds is expected, typically in the range of 3200-3600 cm⁻¹.

In derivatives, other functional groups will also give rise to specific absorption bands, such as the C=O stretching band in amide or ketone derivatives, which is typically observed around 1624–1654 cm⁻¹. nih.gov The out-of-plane deformation band for a 1,4-disubstituted benzene ring can be seen in the 812–871 cm⁻¹ range. nih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It can be applied to both single crystals and powdered samples.

For this compound, single-crystal XRD can provide the precise atomic coordinates of all atoms in the molecule, including the benzothiazole core, the amine group, and the water molecule(s) of hydration. This allows for the accurate determination of bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular structure.

Powder XRD is used to analyze the bulk crystalline form of the material. It provides a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of the sample.

Determination of Hydration State and Water Molecule Positioning

A crucial application of single-crystal X-ray diffraction for this compound is the unambiguous determination of its hydration state. The analysis of the electron density map generated from the diffraction data allows for the precise location of the water molecules within the crystal lattice. This reveals how the water molecules are positioned relative to the benzothiazole amine molecules and how they participate in the hydrogen bonding network, which is critical for understanding the stability and properties of the hydrated crystal structure. The analysis can reveal intermolecular interactions such as O...H and N...H hydrogen bonds that contribute significantly to the molecular packing. mdpi.com

Analysis of Hydrogen Bonding and Supramolecular Interactions in Hydrates

Although specific experimental data for this compound is not available, the analysis of related structures allows for a theoretical discussion of the potential interactions. For instance, studies on other hydrated aminobenzothiazole derivatives and similar heterocyclic systems demonstrate that water molecules are integral in forming robust, multi-dimensional supramolecular architectures.

In such structures, the following hydrogen bonds would be anticipated:

Water-Amine Interaction: The oxygen atom of the water molecule can act as a hydrogen bond acceptor for the N-H donors of the 5-amino group. Conversely, the hydrogen atoms of the water molecule can form hydrogen bonds with the lone pair of the amine's nitrogen atom.

Water-Thiazole Interaction: The hydrogen atoms of the water molecule can form hydrogen bonds with the nitrogen atom of the benzothiazole ring (N3).

Inter-solute Interactions: The amino group of one molecule can form a hydrogen bond with the thiazole nitrogen of a neighboring molecule, leading to the formation of chains or dimers.

Water-Water Chains: In polyhydrated structures, water molecules can form hydrogen-bonded chains or clusters, which then integrate into the larger supramolecular assembly through interactions with the benzothiazole molecules.

These interactions collectively dictate the crystal packing, influencing properties such as solubility, stability, and morphology. The absence of empirical data, however, means that the precise geometry, bond distances, and angles for these interactions in this compound remain a subject for future investigation.

To provide a concrete example from a closely related compound, the crystal structure of anhydrous 1,3-Benzothiazol-2-amine reveals a network of intermolecular N-H···N hydrogen bonds that link the molecules into centrosymmetric dimers, which are then further connected to form an infinite two-dimensional network. researchgate.net It is highly probable that the introduction of water molecules into the crystal lattice of the 5-amino analogue would significantly alter this arrangement, creating a more complex, three-dimensional hydrogen-bonded framework.

Below is a hypothetical data table illustrating the kind of information that would be derived from a single-crystal X-ray diffraction study of this compound, based on conventions used for similar compounds.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N5—H5A···O1W | 0.90 | 1.95 | 2.85 | 170 |

| N5—H5B···N3ⁱ | 0.90 | 2.10 | 3.00 | 165 |

| O1W—H1W···N3ⁱⁱ | 0.85 | 2.00 | 2.85 | 175 |

| O1W—H2W···O1Wⁱⁱⁱ | 0.85 | 1.90 | 2.75 | 168 |

| (Note: This table is for illustrative purposes only and does not represent experimental data. Symmetry codes (i, ii, iii) would denote adjacent molecules in the crystal lattice.) |

Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise supramolecular architecture and the specific role of hydrogen bonding in its solid-state structure. Spectroscopic techniques such as FT-IR and solid-state NMR would also be invaluable in corroborating the crystallographic findings and providing further insight into the dynamics of the hydrogen bonds.

Computational and Theoretical Investigations of 1,3 Benzothiazol 5 Amine Hydrate Structures and Reactivity

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1,3-benzothiazol-5-amine (B72588) hydrate (B1144303), DFT calculations are instrumental in determining its optimized geometry, electronic properties, and energetic stability. These calculations can be performed at various levels of theory, with the B3LYP/6-31G+ (d, p) basis set being a commonly employed method for benzothiazole (B30560) derivatives. mgesjournals.com Such studies provide a foundational understanding of the molecule's intrinsic properties.

Theoretical investigations on related benzothiazole derivatives have been conducted in both gas and water phases to understand their biodegradability and reactivity. mgesjournals.com These studies reveal that the choice of computational method and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net For instance, DFT calculations have been successfully used to analyze the molecular structure and vibrational spectra of various benzothiazole analogs. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. mdpi.comscirp.org

A smaller HOMO-LUMO gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For benzothiazole derivatives, the HOMO-LUMO energy gap can be calculated to predict their charge transfer characteristics. researchgate.netacademie-sciences.fr In one study on benzothiazole derivatives, the calculated HOMO-LUMO energy gaps were in the range of 4.46–4.73 eV. mdpi.com The analysis of FMOs helps in understanding the electron-donating and electron-accepting capabilities of the molecule, which is vital for predicting its behavior in chemical reactions. scirp.org

| Computational Parameter | Significance | Typical Findings for Benzothiazole Derivatives |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Higher values suggest stronger electron-donating character. |

| LUMO Energy | Indicates electron-accepting ability | Lower values suggest stronger electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability | Smaller gaps correlate with higher reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. mgesjournals.comresearchgate.net

For benzothiazole derivatives, MEP analysis helps in identifying the most reactive parts of the molecule. mgesjournals.com The nitrogen and sulfur atoms in the benzothiazole ring, as well as the amino group, are expected to be key sites for intermolecular interactions. The electrostatic potential can be used to understand hydrogen bonding patterns and molecular recognition processes. mgesjournals.comresearchgate.net In the context of the hydrate, MEP mapping would be crucial for visualizing the interaction sites between the 1,3-benzothiazol-5-amine molecule and the surrounding water molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational landscape, stability, and dynamic behavior of a molecule in a given environment. nih.gov For 1,3-benzothiazol-5-amine hydrate, MD simulations can be used to study the stability of the hydrate complex and the interactions between the solute and solvent molecules.

In studies of benzothiazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes, which is crucial in drug design. biointerfaceresearch.comnih.gov The simulations can reveal how the molecule adapts its conformation to fit into a binding site and the nature of the intermolecular forces that stabilize the complex. nih.gov For the hydrate system, MD simulations would help in understanding the dynamic nature of the hydrogen bond network between 1,3-benzothiazol-5-amine and water molecules.

In Silico Prediction of Molecular Properties

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com These predictions are essential in the early stages of drug discovery to assess the "drug-likeness" of a compound. Lipinski's rule of five is a commonly used guideline to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov

For various benzothiazole derivatives, in silico ADME predictions have been performed to evaluate their potential as drug candidates. biointerfaceresearch.comnih.gov These studies often calculate properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and total polar surface area. nih.gov For 1,3-benzothiazol-5-amine, these predictive models can provide insights into its bioavailability and potential for development as a therapeutic agent. nih.gov

| Property (Lipinski's Rule of Five) | Guideline for Drug-Likeness | Predicted Relevance for 1,3-Benzothiazol-5-amine |

|---|---|---|

| Molecular Weight | < 500 g/mol | The molecular weight of 150.20 g/mol for the non-hydrated form is well within the limit. nih.gov |

| LogP (Lipophilicity) | < 5 | The XLogP3 value of 1.3 for the non-hydrated form suggests good permeability. nih.gov |

| Hydrogen Bond Donors | ≤ 5 | The non-hydrated form has one hydrogen bond donor. nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | The non-hydrated form has two hydrogen bond acceptors. nih.gov |

Theoretical Studies on Intermolecular Interactions in Hydrate Systems

Theoretical studies of intermolecular interactions are crucial for understanding the structure and stability of hydrate systems. These studies often employ high-level quantum chemical calculations to evaluate the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces. scirp.orgrsc.org

In the case of this compound, the primary interactions would be hydrogen bonds between the amino group and the nitrogen and sulfur atoms of the benzothiazole ring with water molecules. Theoretical calculations can quantify the energy of these interactions and provide insights into the geometry of the hydrate cluster. scirp.org Natural Bond Orbital (NBO) analysis is a technique that can be used to study the charge transfer and delocalization associated with these hydrogen bonds. scirp.org Understanding these intermolecular forces is fundamental to explaining the physical properties and stability of the hydrated compound.

Derivatization and Functionalization Strategies for 1,3 Benzothiazol 5 Amine Hydrate Scaffolds

Modification of the Amino Group: Amine Coupling Reactions and Condensations

The primary amino group at the 5-position of the 1,3-benzothiazole ring is a key site for functionalization. Its nucleophilic nature allows for a variety of coupling and condensation reactions, leading to the formation of amides, hydrazides, Schiff bases, and diazo compounds. These reactions are fundamental in expanding the chemical space around the benzothiazole (B30560) core.

Formation of Amides and Hydrazides

The conversion of the amino group of 1,3-benzothiazol-5-amine (B72588) to an amide is a common and versatile derivatization strategy. This is typically achieved through a nucleophilic acyl substitution reaction with various carboxylic acid derivatives, such as acid chlorides or activated acids. For instance, a series of benzothiazole amide derivatives have been synthesized by reacting 2-aminobenzothiazole (B30445) with different cinnamic acid compounds. nih.gov While this example utilizes the 2-amino isomer, the principle is directly applicable to the 5-amino counterpart. The reaction generally proceeds by treating the aminobenzothiazole with an acyl chloride in a suitable solvent like dichloromethane (B109758) at low temperatures, with a base such as sodium bicarbonate to neutralize the generated hydrochloric acid. nih.gov

In a specific example involving the 5-amino isomer, a phenylalanine derivative containing a benzothiazole moiety was synthesized. nih.gov The process involved the reaction of 1,3-benzothiazol-5-amine with N-(tert-butoxycarbonyl)-L-phenylalanine using a coupling agent like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluoro (B1673141) phosphate (B84403) (PyBOP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). nih.gov This highlights the use of peptide coupling reagents for the formation of amide bonds under mild conditions.

The synthesis of hydrazides from 1,3-benzothiazol-5-amine can be approached by first converting the amine to an ester-containing intermediate, which is then reacted with hydrazine (B178648) hydrate (B1144303). This two-step process involves an initial acylation of the amino group with a reagent like ethyl chloroacetate, followed by nucleophilic substitution of the ethoxy group by hydrazine. This method provides a versatile route to hydrazide derivatives, which are valuable precursors for the synthesis of other heterocyclic systems. rsc.org

Table 1: Examples of Amide Synthesis from Benzothiazole Amines

| Starting Benzothiazole Amine | Acylating Agent/Coupling Reagent | Product Type | Reference |

| 2-Aminobenzothiazole | Cinnamic acid chlorides | Cinnamic acid amides | nih.gov |

| 1,3-Benzothiazol-5-amine | N-(tert-butoxycarbonyl)-L-phenylalanine / PyBOP | Phenylalanine amides | nih.gov |

| 2-Amino-5-chlorobenzothiazole | Ethyl chloroacetate, then Hydrazine hydrate | Acetohydrazide |

Synthesis of Schiff Bases

Schiff bases, or imines, are readily synthesized through the condensation reaction of the primary amino group of 1,3-benzothiazol-5-amine with various aldehydes or ketones. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base.

A general procedure for the synthesis of Schiff bases involves dissolving the aminobenzothiazole derivative and the desired aldehyde in a suitable solvent, such as absolute ethanol (B145695), and refluxing the mixture for a few hours. In some cases, a catalytic amount of a strong acid like concentrated sulfuric acid is added to facilitate the reaction. jocpr.com For example, Schiff bases of 2-amino-6-methylbenzothiazole (B160888) have been prepared by reaction with 5-bromo-2-hydroxybenzaldehyde in refluxing ethanol. ekb.eg

The reactivity of the carbonyl compound plays a role in the reaction conditions. Aromatic aldehydes, particularly those with electron-withdrawing groups, are generally more reactive. The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the benzothiazole scaffold, and these imine derivatives can serve as intermediates for the synthesis of other heterocyclic compounds. mdpi.com

Table 2: Synthesis of Schiff Bases from Aminobenzothiazoles

| Aminobenzothiazole Derivative | Carbonyl Compound | Product | Reference |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Schiff Base | ekb.eg |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Various aldehydes | Schiff Base | jocpr.com |

| 2-Amino-5-chlorobenzothiazole | Bromobenzaldehyde | Azomethine (Schiff base) |

Diazo-Coupling Reactions

The primary aromatic amino group of 1,3-benzothiazol-5-amine can undergo diazotization followed by a coupling reaction to form azo compounds, which are known for their applications as dyes. The diazotization step involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. nih.gov

This highly reactive diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, in a process known as diazo coupling. rsc.orgnih.gov The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The position of coupling on the aromatic ring is directed by the activating group present. For example, coupling with phenol typically occurs at the para position in alkaline conditions, while coupling with aniline (B41778) occurs at the para position in weakly acidic conditions. rsc.orgnih.gov This method allows for the synthesis of a wide variety of azo dyes with the benzothiazole moiety incorporated into their structure.

Annulation and Ring-Fusion Strategies

The 1,3-benzothiazol-5-amine scaffold can also serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation strategies involve the formation of a new ring fused to the existing benzothiazole core, leading to novel chemical entities with potentially enhanced biological or material properties.

Construction of Pyrimidine-Fused Benzothiazoles

The synthesis of pyrimidine-fused benzothiazoles can be achieved through various synthetic routes, often involving the reaction of a benzothiazole derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, novel derivatives of benzothiazolylpyrimidine-5-carboxamides have been synthesized via a one-pot Biginelli reaction. This reaction involves the condensation of a benzothiazolyloxobutanamide, a substituted aromatic benzaldehyde, and thiourea (B124793). nih.gov

Another approach involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate (B1235776) and an aldehyde in the presence of a catalyst to yield benzo nih.govambeed.comthiazo[1,2-a]pyrimidine derivatives. Furthermore, new series of 5-(benzo[d]thiazol-2-yl)-6-arylpyrimidine-2,4-diamines have been synthesized by reacting 2-(benzo[d]thiazol-2-yl)arylacrylonitriles with guanidine (B92328) hydrochloride. nih.gov These methods demonstrate the versatility of using benzothiazole amines as precursors for the construction of fused pyrimidine (B1678525) rings.

Table 3: Examples of Pyrimidine-Fused Benzothiazole Synthesis

| Benzothiazole Precursor | Reagents | Fused System | Reference |

| Benzothiazolyloxobutanamide | Substituted benzaldehydes, Thiourea | Benzothiazolylpyrimidine-5-carboxamides | nih.gov |

| 2-Aminobenzothiazole | Ethyl acetoacetate, Benzaldehyde | Benzo nih.govambeed.comthiazo[1,2-a]pyrimidines | |

| 2-(Benzo[d]thiazol-2-yl)arylacrylonitriles | Guanidine hydrochloride | 5-(Benzo[d]thiazol-2-yl)-6-arylpyrimidine-2,4-diamines | nih.gov |

Synthesis of Triazole and Thiadiazole Derivatives

The 1,3-benzothiazole scaffold can be fused with five-membered heterocyclic rings such as triazoles and thiadiazoles. The synthesis of triazole derivatives often involves the formation of a hydrazone intermediate followed by cyclization. For example, 2-hydrazinyl-1,3-benzothiazole can be reacted with formic acid to construct the triazole ring. researchgate.net A modern approach to triazole synthesis is the copper-catalyzed azide-alkyne cycloaddition (click chemistry), which can be utilized to link a triazole ring to a benzothiazole moiety. nih.govnih.gov

Thiadiazole derivatives can be synthesized from benzothiazole precursors through various cyclization reactions. One common method involves the reaction of a thiosemicarbazide (B42300) derivative of benzothiazole with an acid or an oxidizing agent. For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be synthesized from the reaction of thiosemicarbazide with aromatic carboxylic acids in the presence of an acid catalyst. scribd.com Another route involves the oxidative cyclization of thiosemicarbazides with reagents like ferric chloride. evitachem.com These methods provide access to a range of benzothiazole-fused or -substituted triazole and thiadiazole derivatives.

Table 4: Synthesis of Triazole and Thiadiazole Derivatives from Benzothiazole Precursors

| Benzothiazole Precursor | Key Reagents | Resulting Heterocycle | Reference |

| 2-Hydrazinyl-1,3-benzothiazole | Formic acid | Triazole | researchgate.net |

| Propargylated benzothiazole | Azides (Click Chemistry) | Triazole | nih.govnih.gov |

| Thiosemicarbazide of benzothiazole | Aromatic carboxylic acids | 1,3,4-Thiadiazole | scribd.com |

| Thiosemicarbazide of benzothiazole | Ferric chloride | 1,3,4-Thiadiazole | evitachem.com |

Formation of Pyrazole (B372694) and Other Fused Heterocycles

The derivatization of the 1,3-benzothiazol-5-amine hydrate scaffold is a key strategy for the synthesis of more complex, fused heterocyclic systems. The amino group at the 5-position serves as a versatile handle for annulation reactions, leading to the formation of novel polycyclic structures that often exhibit unique chemical and biological properties. Among these, the construction of pyrazole rings and other fused heterocycles is of significant interest.

One common strategy for pyrazole formation involves the conversion of the primary amine of 1,3-benzothiazol-5-amine into a hydrazine derivative. This can be subsequently reacted with a 1,3-dicarbonyl compound or its equivalent. For instance, a benzothiazole-substituted hydrazone can undergo cyclization to form a pyrazolone (B3327878) ring. nih.gov A reaction performed under reflux conditions can lead to the formation of pyrazolone derivatives through the cyclization and subsequent removal of activating groups. nih.gov This general approach, known as the Knorr pyrazole synthesis, is a fundamental method for creating pyrazole rings by reacting a hydrazine with a β-dicarbonyl compound. youtube.com

Another pathway involves multicomponent reactions. For example, 5-aminopyrazole derivatives can react with α,β-unsaturated ketones to yield pyrazolo[3,4-b]pyridines. beilstein-journals.org This suggests a potential multi-step route starting from 1,3-benzothiazol-5-amine, which would first be converted to a corresponding pyrazole intermediate before the fusion reaction. The synthesis of pyrazolo[1,5-a]pyrimidines can also be achieved by condensing 5-aminopyrazoles with various diketones or β-ketoesters. beilstein-journals.orgorganic-chemistry.org

The versatility of the aminobenzothiazole core extends to the formation of various other fused systems. nih.gov Depending on the reaction partners and conditions, a range of heterocycles can be annulated onto the benzothiazole framework. For example, reaction with isothiocyanates can lead to the formation of fused thiadiazole or pentaazaaceanthrylene systems. organic-chemistry.orgresearchgate.net Similarly, reactions with reagents like ethyl chloroformate or triethyl orthoformate after modification of the amino group can furnish fused 1,3,5,6-tetraazaaceanthrylenes. researchgate.net The synthesis of these fused systems often proceeds through cyclocondensation reactions, where the nucleophilicity of the amino group or its derivatives is exploited to build new rings. organic-chemistry.orgnih.gov

| Starting Material (Derivative of 1,3-Benzothiazol-5-amine) | Reagent(s) | Fused Heterocycle Formed | Reference(s) |

| Benzothiazole-2-yl-hydrazone | 4-Substituted benzaldehydes, followed by heating | 4-(Benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | nih.gov |

| 5-Aminopyrazole derivative | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 5-Aminopyrazole derivative | Acetylacetone, β-ketoesters | Pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |

| 3-Amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline | Phenyl isothiocyanate | 1,5-Diphenyl-1,5-dihydro-1,2,3,5,6-pentaazaaceanthrylene-4(3H)-thione | researchgate.net |

Strategies for Modulating Molecular Properties through Substituent Effects

The molecular properties of the 1,3-benzothiazole scaffold can be finely tuned by introducing various substituents onto the benzothiazole ring system or its derivatives. These modifications can significantly alter the electronic, photophysical, and biological characteristics of the resulting compounds by influencing the distribution of electron density within the molecule. mdpi.comnih.gov

A primary strategy for modulating properties is the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). mdpi.com These substituents have a profound impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of an EDG, such as a methyl group (-CH₃), generally raises the HOMO energy level, while an EWG, like a nitro group (-NO₂), tends to lower both the HOMO and LUMO energy levels. mdpi.com This tuning of the frontier molecular orbitals is crucial as it directly affects the HOMO-LUMO energy gap, which in turn governs the molecule's electronic absorption properties and reactivity. mdpi.comscholaris.ca For instance, a smaller energy gap, often achieved by substituting with strong EWGs, can lead to a red-shift in the absorption spectrum and is advantageous for applications in organic semiconductor materials. mdpi.com

The strategic placement of donor and acceptor moieties within the same molecule (a D-π-A design) is another powerful approach. mdpi.com In such systems, the interaction between the electron-donating part and the electron-accepting part through a π-conjugated bridge results in a narrowing of the energy gap. mdpi.com The benzothiazole unit itself can act as an effective electron acceptor. mdpi.com

The nature and position of substituents also heavily influence the biological activity of benzothiazole derivatives. nih.gov For example, in some series of compounds designed for antiproliferative activity, the presence of electron-donating substituents on the benzothiazole fragment combined with electron-accepting groups on an attached phenyl ring resulted in the highest antitumor effect. nih.gov Similarly, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity in certain derivatives. nih.gov

The following table summarizes the calculated effects of different substituents on the frontier molecular orbital energies of a model benzothiazole system, demonstrating the principle of property modulation.

| Compound | Substituent | EHOMO (eV) at S0 | ELUMO (eV) at S0 | Energy Gap (Egap) (eV) at S0 | Reference |

| Comp1 | (Reference Compound) | -5.59 | -1.95 | 3.64 | mdpi.com |

| Comp2 | -CH₃ (EDG) | -5.58 | -1.88 | 3.70 | mdpi.com |

| Comp3 | -NO₂ (EWG) | -6.18 | -3.35 | 2.83 | mdpi.com |

| Comp4 | -CH₃ (EDG on a different position) | -5.52 | -1.92 | 3.60 | mdpi.com |

Data adapted from a computational study on substituted benzothiazole derivatives at the B3LYP/6-31+G* level. S0 represents the ground state. mdpi.com*

This deliberate functionalization allows for the rational design of this compound derivatives with tailored properties for specific applications, ranging from materials science to medicinal chemistry. nih.govmdpi.com

Crystal Engineering and Supramolecular Chemistry of 1,3 Benzothiazol 5 Amine Hydrate and Its Complexes

Control over Hydrate (B1144303) Formation and Crystalline Polymorphism

The formation of hydrates and different crystalline polymorphs of a compound is a critical aspect of crystal engineering. The presence and stoichiometry of water molecules in the crystal lattice can significantly influence the compound's stability, solubility, and bioavailability. While specific studies on the controlled hydrate formation and polymorphism of 1,3-Benzothiazol-5-amine (B72588) hydrate are not extensively detailed in the provided search results, the principles of crystal engineering suggest that factors such as solvent composition, temperature, and the presence of co-formers would be key variables in controlling these outcomes.

The ability to selectively produce a desired hydrate or polymorph is a primary goal in pharmaceutical and materials science. This control is exerted by influencing the nucleation and growth processes during crystallization. For instance, varying the water activity in the crystallization medium can lead to the formation of different hydrates or anhydrous forms. Similarly, the use of different solvents can promote the formation of specific polymorphs by stabilizing different molecular conformations or intermolecular interactions.

Supramolecular Synthons and Non-Covalent Interactionsmdpi.comrsc.org

The assembly of molecules in a crystal is directed by a hierarchy of non-covalent interactions. mdpi.commhmedical.com Supramolecular synthons are robust and predictable patterns of these interactions that can be used to design and build specific crystal structures. mdpi.com In the context of 1,3-Benzothiazol-5-amine hydrate, the key non-covalent interactions include hydrogen bonding and aromatic stacking.

Hydrogen Bonding Networks in Hydrate Structures

Hydrogen bonds are the most significant directional interactions in the crystal packing of many organic molecules, including hydrates. nih.gov The water molecules in this compound are expected to play a crucial role in forming extensive hydrogen-bonding networks. These networks involve the amine group of the benzothiazole (B30560) and the water molecules acting as both donors and acceptors of hydrogen bonds.

Aromatic Stacking (π-π Interactions)

Aromatic stacking, or π-π interactions, are another important non-covalent force that contributes to the stability of the crystal structures of aromatic compounds like 1,3-Benzothiazole derivatives. researchgate.netresearchgate.net These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings.

In the crystal structures of various benzothiazole-containing compounds, π-π stacking interactions between the benzothiazole rings are frequently observed. nih.govresearchgate.net The geometry of these interactions can vary, including face-to-face, edge-to-face, and slipped-stacking arrangements. For instance, in one study, slipped π–π stacking between aromatic rings was observed. researchgate.net The strength of these interactions is influenced by the electron density of the aromatic rings, which can be modulated by substituents. The interplay between hydrogen bonding and π-π stacking is critical in determining the final crystal architecture.

Co-crystallization and Salt Formation with Hydrate Stoichiometries

Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a compound. These methods involve combining the target molecule with a co-former (in co-crystals) or a counter-ion (in salts) to create a new crystalline phase. The stoichiometry of water in these multi-component systems can be complex and is often integral to the resulting crystal structure.

While specific examples of co-crystals or salts of this compound were not found in the search results, the general principles apply. The formation of a co-crystal or salt hydrate would involve a network of non-covalent interactions between the 1,3-Benzothiazol-5-amine, the co-former or counter-ion, and the water molecules. The water molecules can play a critical role in stabilizing these structures by bridging the different components through hydrogen bonds. The stoichiometry of the hydrate in such systems is a key characteristic of the new solid form.

Influence of Water on Crystal Packing and Lattice Energy

The lattice energy is a measure of the stability of a crystal, representing the energy released when the constituent molecules come together to form the crystal lattice. The strong and directional nature of hydrogen bonds involving water molecules generally leads to a more stable crystal lattice. Computational studies on hydrated co-crystals have shown that water can form strong intermolecular interactions, often stronger than those between the primary components themselves. mdpi.com This highlights the crucial stabilizing role of water in the crystal structure. The dehydration of such hydrates often requires significant energy input, confirming the strong binding of water within the crystal lattice. mdpi.com

Strategic Applications of 1,3 Benzothiazol 5 Amine Hydrate As a Synthetic Precursor

Role in the Synthesis of Diverse Organic Molecules and Scaffolds

The benzothiazole (B30560) core is a significant pharmacophore in medicinal chemistry, and 1,3-Benzothiazol-5-amine (B72588) hydrate (B1144303) is a key starting material for creating a wide array of derivatives. researchgate.net The amino group at the 5-position allows for a variety of chemical modifications, leading to the synthesis of compounds with potential biological activities.

One of the common synthetic routes involves the condensation reaction of 2-aminothiophenols with various carbonyl-containing compounds or nitriles to form the benzothiazole ring. mdpi.com While this highlights the general synthesis of benzothiazoles, the strategic use of 1,3-Benzothiazol-5-amine hydrate as a precursor builds upon this fundamental structure. The existing amine group can be diazotized and subsequently replaced with other functional groups, or it can be acylated, alkylated, or used as a nucleophile in various coupling reactions.

For instance, the amino group of 1,3-Benzothiazol-5-amine can be converted into an azide, which can then participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," to form triazole-containing benzothiazole hybrids. rsc.org These hybrid molecules are of interest for their potential as enzyme inhibitors. rsc.org

The following table provides examples of organic molecules and scaffolds synthesized using benzothiazole precursors, illustrating the versatility of this chemical family.

| Precursor/Starting Material | Reagents and Conditions | Product | Application/Significance |

| 2-Aminothiophenol (B119425) and Benzaldehydes | Ethanol (B145695), Sodium hydrosulfite, Reflux | 2-Arylbenzothiazoles | Multifunctional agents with antioxidant and antifungal properties. unife.it |

| 4-Aminobenzoic acid | Potassium thiocyanate, Bromine, Acidic conditions | 2-Aminobenzothiazole-5-carboxylic acid hydrochloride | Intermediate for the synthesis of 2,6-disubstituted benzothiazoles. unife.itnih.gov |

| 2-Aminothiophenol and Aldehydes | H₂O₂/HCl, Ethanol, Room temperature | Substituted benzothiazoles | Efficient and green synthesis of benzothiazole derivatives. mdpi.com |

| o-Iodothiobenzanilide derivatives | Pd/C catalyst | 2-Substituted benzothiazoles | Ligand-free and additive-free synthesis at room temperature. organic-chemistry.org |

| 1-Iodo-2-nitroarenes, Sodium sulfide, Aldehyde | Copper-catalyzed, one-pot reaction | 2-Substituted 1,3-benzothiazoles | Efficient three-component synthesis. organic-chemistry.org |

| Thioformanilides | 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (B109758) | Various benzothiazoles | High-yield synthesis at ambient temperature. organic-chemistry.org |

Precursor in the Development of Catalytic Systems

The utility of this compound extends to the development of catalytic systems. The benzothiazole framework can be incorporated into larger molecular structures that act as ligands for metal catalysts. The nitrogen and sulfur atoms within the benzothiazole ring can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability.

For example, benzothiazole derivatives can be used to create ligands for transition metal catalysts, such as palladium and copper, which are widely used in cross-coupling reactions. organic-chemistry.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the benzothiazole moiety can be tuned by introducing different substituents, thereby modifying the catalytic properties of the resulting metal complex.

Research has shown that benzothiazole-containing ligands can be effective in various catalytic applications. For instance, palladium complexes bearing benzothiazole-derived ligands have been utilized in Suzuki-Miyaura and direct coupling reactions for the synthesis of complex organic molecules. acs.org The development of such catalytic systems is crucial for enabling more efficient and sustainable chemical synthesis.

Integration into Advanced Functional Materials Research

The unique photophysical and electronic properties of the benzothiazole scaffold make this compound a valuable precursor for the synthesis of advanced functional materials. nih.gov These materials have applications in various fields, including organic electronics and polymer chemistry. nih.govnih.gov

Benzothiazole derivatives are known to exhibit strong fluorescence, making them suitable for use as fluorescent markers and in the development of organic light-emitting diodes (OLEDs). mdpi.comacs.org The rigid, planar structure of the benzothiazole ring system, combined with the potential for extended π-conjugation through appropriate substitutions, contributes to these desirable optical properties.

Furthermore, polymers incorporating the benzothiazole unit have been investigated for their potential in various applications. nih.gov For example, azo benzothiazole polymers have been synthesized and applied in optical switching devices. nih.gov The incorporation of the benzothiazole moiety can enhance the thermal stability, charge transport properties, and optical characteristics of the resulting polymers. 2-Mercaptobenzothiazole (B37678), a related compound, is a well-known accelerator in the vulcanization of rubber. nih.gov

The synthesis of benzothiadiazole derivatives, which are structurally related to benzothiazoles, has been a focus of research for creating efficient organic semiconducting materials. acs.org These materials are key components in the development of next-generation electronic devices.

Q & A

Q. What are the standard synthetic routes for 1,3-Benzothiazol-5-amine hydrate?

The synthesis typically involves condensation reactions under controlled conditions using solvents like ethanol or methanol to enhance solubility. Subsequent treatment with hydrochloric acid facilitates the formation of the hydrate form. Reaction parameters such as temperature, pH, and stoichiometry are critical for yield optimization .

Q. How is the crystal structure of this compound determined?

X-ray diffraction (XRD) is the primary method, employing programs like SHELXL for refinement. The hydrate structure is analyzed for hydrogen-bonding networks and lattice stability. SHELX algorithms are robust for resolving disorder in water molecules within the crystal lattice .

Q. What spectroscopic techniques are used for structural characterization?

Nuclear magnetic resonance (NMR; 1H and 13C), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) are standard. NMR confirms amine proton environments, while FTIR identifies functional groups like N-H and S-C bonds .

Q. What are the primary research applications of this compound?

It serves as a building block for heterocyclic chemistry, particularly in synthesizing benzothiazole derivatives with potential bioactivity. Applications include kinase inhibitor development and fluorescent probe design due to its aromatic-thiazole core .

Q. What safety protocols are recommended for handling this compound?

Follow safety data sheet (SDS) guidelines: use personal protective equipment (PPE), maintain proper ventilation, and avoid exposure to moisture or heat. Reactivity with oxidizing agents necessitates inert storage conditions .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound be resolved?

Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling, are critical. Cross-validation with in vivo models (e.g., zebrafish assays) ensures biological relevance .

Q. What analytical methods assess the stability of the hydrate form under varying conditions?

Accelerated stability studies using HPLC under stress conditions (pH 1–13, 40–60°C, UV light) quantify degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor hydrate dehydration kinetics .

Q. How can synthesis be optimized for higher purity and scalability?

Gradient elution in preparative HPLC improves purity, while reaction stoichiometry optimization (e.g., 1.2:1 molar ratio of precursors) minimizes byproducts. Flow chemistry systems enhance reproducibility for scale-up .

Q. What computational approaches predict interactions with biological targets?

Molecular docking (AutoDock Vina) evaluates binding modes to proteins like kinases. Molecular dynamics (MD) simulations (GROMACS) assess stability over 100-ns trajectories. Density functional theory (DFT) calculates electronic properties linked to reactivity .

Q. How does the hydrate form influence physicochemical properties compared to anhydrous forms?

Hydrate formation enhances aqueous solubility but may reduce thermal stability. Comparative studies using dynamic vapor sorption (DVS) and powder XRD reveal hygroscopicity and phase transitions under humidity .

Data Analysis and Comparative Studies

Q. How do structural analogs of this compound differ in pharmacological profiles?

Analogs like 5-methyl-1H-tetrazole lack the benzothiazole ring, reducing π-stacking interactions with biological targets. Structure-activity relationship (SAR) studies via substituent variation (e.g., fluoro or methoxy groups) highlight bioactivity differences .

Q. What experimental designs address low yields in multi-step syntheses?

Design of experiments (DoE) using factorial analysis identifies critical parameters (e.g., solvent polarity, catalyst loading). Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% compared to conventional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.